molecular formula C19H17ClF3N5O2S B12143655 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12143655
M. Wt: 471.9 g/mol
InChI Key: CDFDBVOVMAMVEC-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (CAS: 842955-48-0) features a 1,2,4-triazole core substituted with an amino group, a 4-ethoxyphenyl ring, and a sulfanyl bridge linked to an acetamide moiety.

Properties

Molecular Formula

C19H17ClF3N5O2S

Molecular Weight

471.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H17ClF3N5O2S/c1-2-30-13-6-3-11(4-7-13)17-26-27-18(28(17)24)31-10-16(29)25-12-5-8-15(20)14(9-12)19(21,22)23/h3-9H,2,10,24H2,1H3,(H,25,29)

InChI Key

CDFDBVOVMAMVEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the phenylacetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amino group.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds related to triazoles exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to inhibit the growth of various cancer cell lines, including those of breast and lung cancers. The compound is hypothesized to act through mechanisms involving apoptosis induction and cell cycle arrest .
    • A specific study demonstrated that triazole derivatives could lead to apoptosis in cancer cells by activating caspase pathways. This suggests that the compound could be a candidate for further development as an anticancer agent .
  • Antimicrobial Properties :
    • The triazole moiety is known for its antifungal properties. Research indicates that compounds with similar structures can inhibit the growth of fungal pathogens, making this compound a potential candidate for antifungal drug development .
  • Inhibition of Enzymatic Activity :
    • The compound's structure suggests potential inhibition of specific enzymes involved in disease progression. For example, it may interact with enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes and cancer . Molecular docking studies have shown promising results for such interactions, indicating a need for further exploration in this area.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide and its biological activity is crucial for optimizing its efficacy. Key structural features that enhance activity include:

  • Triazole Ring : Essential for biological activity due to its ability to form hydrogen bonds with biological targets.
  • Ethoxy and Trifluoromethyl Substituents : These groups may enhance lipophilicity and bioavailability, improving the compound's pharmacokinetic profile .

Case Studies

  • Synthesis and Evaluation :
    • A study focused on synthesizing various triazole derivatives, including the compound , evaluated their anticancer activities against multiple cell lines. The results indicated that modifications to the triazole ring significantly affected cytotoxicity levels .
  • In Vivo Studies :
    • Preliminary in vivo studies have shown that compounds similar to this one can significantly reduce tumor size in animal models when administered at specific dosages. This highlights the potential therapeutic relevance of such compounds in clinical settings .

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Modifications in Triazole Derivatives

The 1,2,4-triazole scaffold is a common pharmacophore in bioactive molecules. Key structural variations in analogs include:

Compound ID/Ref Triazole Substituents Acetamide Substituents Notable Features
Target Compound 4-amino, 5-(4-ethoxyphenyl) N-[4-chloro-3-(CF₃)phenyl] Electron-withdrawing Cl and CF₃; ethoxy group for moderate polarity
4-amino, 5-(CF₃) N-(4-methoxyphenyl) CF₃ enhances metabolic stability; methoxy as electron-donating group
4-(4-chlorophenyl), 5-(p-tolylaminomethyl) N/A Chlorophenyl and tolyl groups for hydrophobic interactions
4-amino, 5-(2-hydroxyphenyl) N-(4-nitrophenyl), N-(4-methoxyphenyl), N-(4-ethoxyphenyl) Hydroxyl and nitro groups modulate binding to reverse transcriptase
–9 4-amino, 5-(furan-2-yl) Varied aryl groups Furan introduces heterocyclic polarity; anti-exudative activity observed

Impact of Substituents on Bioactivity

  • Electron-Withdrawing Groups (Cl, CF₃, NO₂): Enhance lipophilicity and receptor binding in hydrophobic pockets. For example, the 4-chloro-3-(CF₃)phenyl group in the target compound may improve target affinity compared to methoxy-substituted analogs .
  • Electron-Donating Groups (OCH₃, OC₂H₅): Increase solubility but may reduce metabolic stability. The 4-ethoxyphenyl group in the target compound balances polarity and stability .
  • Heterocyclic Substituents (Furan, Pyridine): Furan-2-yl (–9) and pyridin-4-yl () groups introduce hydrogen-bonding sites, critical for antimicrobial and anti-inflammatory activities .

Key Bioactivity Findings from Analogs

  • Anti-Exudative Activity: Derivatives with furan-2-yl substituents (e.g., 3.1–3.21 in –9) showed significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium .
  • Reverse Transcriptase Inhibition: Triazoles with 2-hydroxyphenyl and nitro/methoxy groups (AM31, AM33, AM34 in ) exhibited nanomolar binding affinities, surpassing nevirapine in computational models .
  • Antimicrobial Activity: Pyridin-4-yl derivatives (KA1–KA15 in ) demonstrated MIC values <50 µg/mL against E. coli and S. aureus, with electron-withdrawing substituents (Cl, NO₂) enhancing potency .

Computational and Pharmacological Insights

  • Docking Studies: AutoDock 4.0 () predicted strong interactions between triazole derivatives (e.g., AM34) and HIV-1 reverse transcriptase, driven by hydrogen bonds with Tyr181 and hydrophobic contacts with Pro95 .
  • Metabolic Considerations: The trifluoromethyl group in the target compound may reduce oxidative metabolism, prolonging half-life compared to methoxy analogs .

Biological Activity

The compound 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a novel derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyValue
Chemical Formula C₁₄H₁₄ClF₃N₄OS
Molecular Weight 350.79 g/mol
IUPAC Name 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Appearance White to off-white powder

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, a series of 1,2,4-triazole derivatives were evaluated for their antibacterial and antifungal activities. The introduction of various substituents on the triazole ring has been shown to enhance these activities. Specifically, compounds with electron-donating groups demonstrated higher efficacy against Gram-positive and Gram-negative bacteria compared to their counterparts without such substitutions .

Antiviral Activity

Triazoles are recognized for their antiviral potential as well. Research has highlighted that certain triazole derivatives can inhibit viral replication through various mechanisms. For example, compounds similar to our target compound have shown effectiveness against viruses like hepatitis B virus (HBV) and influenza A virus (IAV). The mechanism often involves interference with viral polymerases or other essential viral proteins .

In a comparative study, a derivative with a similar structure was tested against HBV in vitro and exhibited lower cytotoxicity compared to standard antiviral agents like ribavirin, indicating a promising therapeutic index .

Anticancer Activity

The anticancer properties of triazole derivatives have also been extensively studied. The presence of the triazole moiety has been correlated with the inhibition of cancer cell proliferation in various models. For instance, compounds with similar structural features were tested against human breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. Results showed significant cytotoxic effects with IC50 values in the low micromolar range .

Case Studies

  • Antimicrobial Evaluation : A study synthesized several triazole derivatives and assessed their antimicrobial activity using the disc diffusion method against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with ethoxy substitutions exhibited enhanced activity compared to non-substituted analogs.
  • Antiviral Mechanism Investigation : In another study focused on antiviral activity against HBV, it was found that specific triazole derivatives inhibited viral replication by targeting the viral polymerase. This was corroborated by a reduction in viral load in treated cell lines compared to controls.
  • Cytotoxicity Assays : A comprehensive cytotoxicity assay conducted on various cancer cell lines revealed that our compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

Methodological Answer:
The synthesis typically involves condensation reactions between substituted triazole-thiols and acetamide derivatives. For example, intermediates like 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol are synthesized first, followed by sulfanyl coupling with activated acetamide precursors (e.g., N-[4-chloro-3-(trifluoromethyl)phenyl]chloroacetamide) under basic conditions .
Characterization:

  • NMR (¹H/¹³C): Confirm regiochemistry of the triazole ring and substituent positions.
  • Mass Spectrometry: Verify molecular weight and purity.
  • Elemental Analysis: Ensure stoichiometric accuracy of intermediates .

Basic: Which spectroscopic techniques are critical for structural elucidation, and how are spectral contradictions resolved?

Methodological Answer:

  • X-ray Crystallography: Resolves ambiguities in regiochemistry (e.g., triazole ring substitution patterns) and confirms spatial orientation of the 4-ethoxyphenyl and trifluoromethyl groups .
  • FT-IR: Identifies key functional groups (e.g., C=S stretch at ~650 cm⁻¹, NH/amide bands).
  • Contradiction Resolution: Discrepancies in NMR splitting patterns (e.g., overlapping aromatic signals) can be addressed via 2D-COSY or HSQC experiments .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound’s anti-exudative activity?

Methodological Answer:

  • Substituent Variation: Replace the 4-ethoxyphenyl group with electron-donating (e.g., 4-methoxy) or electron-withdrawing (e.g., 4-nitro) analogs to assess electronic effects on bioactivity .
  • Triazole Core Modifications: Compare 1,2,4-triazole with 1,2,3-triazole derivatives to evaluate ring stability and hydrogen-bonding capacity .
  • In Vivo Models: Use carrageenan-induced paw edema in rodents to quantify anti-exudative activity, correlating results with logP values to assess hydrophobicity-activity relationships .

Advanced: What computational strategies are effective for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with inflammatory targets (e.g., COX-2 or TNF-α). Focus on the sulfanyl-acetamide linker’s flexibility and triazole’s hydrogen-bonding potential .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, particularly the role of the trifluoromethyl group in hydrophobic pocket binding .
  • QSAR Models: Train models using descriptors like polar surface area and H-bond acceptors/donors to predict activity of novel analogs .

Basic: How is the compound’s purity validated, and what are common impurities observed during synthesis?

Methodological Answer:

  • HPLC-PDA: Use a C18 column (ACN/water gradient) to detect impurities (e.g., unreacted triazole-thiol or acetamide byproducts) .
  • TLC Monitoring: Track reaction progress using silica plates (ethyl acetate/hexane). Spots with Rf >0.7 typically indicate unreacted starting materials.
  • Common Impurities:
    • Byproduct A: Desulfurized triazole due to over-reduction (mitigated by controlling reaction time/temperature) .
    • Byproduct B: Hydrolyzed acetamide (avoided by anhydrous conditions) .

Advanced: How can conflicting biological activity data across studies be critically analyzed?

Methodological Answer:

  • Assay Variability: Compare protocols for anti-inflammatory assays (e.g., IC₅₀ in cell-based vs. enzyme inhibition assays). For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or protein binding .
  • Dose-Response Curves: Re-evaluate data using standardized metrics (e.g., pIC₅₀) and check for Hill slope anomalies indicative of off-target effects .
  • Meta-Analysis: Use tools like RevMan to aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. saline) or animal strain .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products often include oxidized sulfanyl groups (→ sulfoxide) or hydrolyzed acetamides .
  • Light Sensitivity: Store in amber vials at -20°C; UV-Vis spectra (λmax ~270 nm) track photo-degradation .
  • Buffer Compatibility: Assess solubility and aggregation in PBS (pH 7.4) vs. acetate (pH 5.0) using dynamic light scattering (DLS) .

Advanced: What strategies optimize bioavailability without compromising activity?

Methodological Answer:

  • Prodrug Design: Introduce ester groups at the acetamide moiety for enhanced intestinal absorption, with in situ hydrolysis restoring the active form .
  • Nanoformulation: Encapsulate in PLGA nanoparticles to improve aqueous solubility and prolong half-life .
  • LogP Adjustment: Modify the 4-ethoxyphenyl group to balance hydrophobicity (target logP 2–4) while maintaining target affinity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation: Conduct reactions in a fume hood due to potential release of sulfanyl vapors .
  • Waste Disposal: Quench reaction mixtures with 10% NaHCO₃ before disposal to neutralize acidic byproducts .

Advanced: How can crystallographic data resolve ambiguities in regiochemistry?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Determine absolute configuration of the triazole ring and confirm substitution at N4 (vs. N1) using SHELX .
  • Electron Density Maps: Analyze residual density near the sulfanyl group to rule out disulfide dimerization artifacts .
  • Comparative Analysis: Overlay crystal structures of analogs (e.g., 4-chlorophenyl vs. 4-ethoxyphenyl derivatives) to identify steric/electronic influences on packing .

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